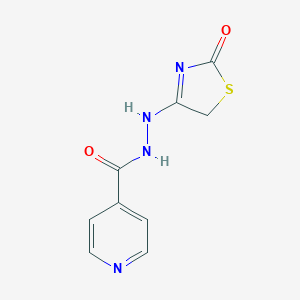
(E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-N’-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide” is a chemical compound with the IUPAC name N-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)amino]pyridine-4-carboxamide . Its CAS number is 19387-69-0 .
Molecular Structure Analysis
The molecular weight of “(E)-N’-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide” is 236.25 .Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function and lead to the observed biological effects .
Biochemical Pathways
Thiazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis infection, glucose metabolism, malaria infection, cholinesterase activity, and more .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound, affecting how much of the compound reaches its target and how long it stays in the body .
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects can be expected to be wide-ranging, depending on the specific target and pathway involved . These effects can include inhibition of viral replication, reduction of inflammation, killing or inhibiting the growth of cancer cells or microbes, inhibition of enzymes, and more .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and how it interacts with its targets . .
Advantages and Limitations for Lab Experiments
(E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed using standard analytical techniques. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of (E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of more potent and selective analogs of this compound could lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
(E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide can be synthesized by reacting isonicotinic acid hydrazide with 2-thioxothiazolidin-4-one in the presence of a base. This reaction leads to the formation of a thiazolidinone ring, which is an essential structural component of this compound. The resulting compound is then purified using column chromatography, yielding pure this compound.
Scientific Research Applications
(E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. In a study conducted by Singh et al., this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study by Kaur et al. demonstrated that this compound possesses potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)amino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c14-8(6-1-3-10-4-2-6)13-12-7-5-16-9(15)11-7/h1-4H,5H2,(H,13,14)(H,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSZBJFIPRDSOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC(=O)C2=CC=NC=C2)NC(=O)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N\NC(=O)C2=CC=NC=C2)/NC(=O)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(4-oxoquinazolin-3-yl)acetyl]benzohydrazide](/img/structure/B361813.png)
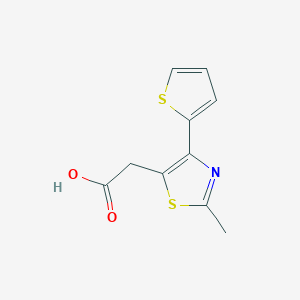

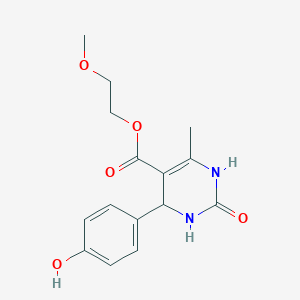
![2-(2-(Diethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361833.png)
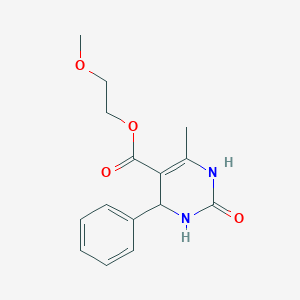
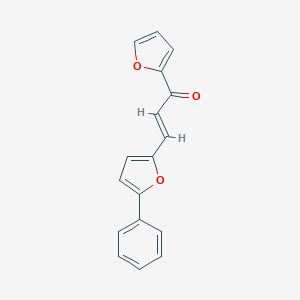
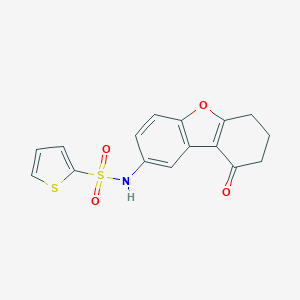
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B361841.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B361843.png)
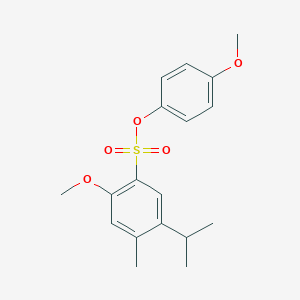

![4-Benzyl-1-[(5-bromo-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B361847.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B361848.png)